5-Bromo-2-(3-methoxyazetidin-1-yl)benzonitrile is a complex organic compound characterized by the presence of a bromine atom, a methoxy group, and an azetidine ring attached to a benzonitrile framework. This compound is of significant interest in various fields of chemistry due to its unique structural features and potential applications in medicinal chemistry and materials science.
The compound can be synthesized through various chemical methods, primarily involving the bromination of specific anilines or benzonitriles followed by the introduction of the azetidine ring and methoxy group. The synthesis often requires careful control of reaction conditions to ensure the selective formation of the desired product.
5-Bromo-2-(3-methoxyazetidin-1-yl)benzonitrile falls under the category of halogenated organic compounds and is classified as an aromatic nitrile. Its structural components allow it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis.
The synthesis of 5-Bromo-2-(3-methoxyazetidin-1-yl)benzonitrile typically involves several key steps:
The synthesis may also utilize continuous flow reactors in industrial settings to enhance efficiency and yield. Automation in these processes allows for better control over reaction conditions and minimizes waste production.
The compound's molecular formula is , with a molecular weight of approximately 284.15 g/mol. The presence of multiple functional groups contributes to its chemical reactivity and potential applications.
5-Bromo-2-(3-methoxyazetidin-1-yl)benzonitrile can undergo various chemical reactions:
The specific reaction conditions (e.g., temperature, solvent choice, catalysts) must be optimized to achieve high yields and selectivity for desired products. For example, using palladium catalysts in coupling reactions can significantly enhance product formation rates .
The mechanism of action for 5-Bromo-2-(3-methoxyazetidin-1-yl)benzonitrile involves its interaction with biological targets such as enzymes or receptors. The presence of the bromine atom enhances its electrophilicity, allowing it to form stable interactions with nucleophilic sites on proteins or other biomolecules.
Upon binding to its target, this compound may alter enzymatic activity or signal transduction pathways, leading to various biological effects depending on the specific context of use. Research into its mechanism often involves studying its binding affinity and reactivity through techniques such as molecular docking and kinetic assays .
5-Bromo-2-(3-methoxyazetidin-1-yl)benzonitrile typically appears as a solid at room temperature. It has specific melting and boiling points that are crucial for identifying and characterizing the compound during synthesis and purification processes.
The compound exhibits notable chemical properties due to its functional groups:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.
5-Bromo-2-(3-methoxyazetidin-1-yl)benzonitrile has several applications in scientific research:
Azetidine, a saturated four-membered nitrogen heterocycle, has emerged as a privileged scaffold in modern drug design due to its unique physicochemical properties. The ring strain (≈26 kcal/mol) confers conformational rigidity, which reduces entropic penalties during target binding and enhances binding affinity compared to larger, more flexible rings [7] [9]. This rigidity promotes precise three-dimensional orientation of pharmacophores while maintaining favorable drug-like properties: azetidine’s lower molecular weight and reduced lipophilicity (clogP ≈ 0.45) compared to piperidine (clogP ≈ 1.05) improve aqueous solubility and membrane permeability [3] [5]. Additionally, the ring’s metabolic stability arises from resistance to cytochrome P450-mediated oxidation, addressing a key limitation of larger N-heterocycles [7].
Table 1: Comparative Properties of Saturated Nitrogen Heterocycles | Property | Azetidine | Pyrrolidine | Piperidine | |--------------|---------------|-----------------|----------------| | Ring size | 4-membered | 5-membered | 6-membered | | Ring strain (kcal/mol) | 26.2 | 5.2 | 0.1 | | clogP (unsubstituted) | 0.45 | 0.60 | 1.05 | | Metabolic stability | High | Moderate | Low | | Conformational flexibility | Rigid | Moderate | High |
These attributes underpin the therapeutic success of azetidine-containing drugs. Azelnidipine (calcium channel blocker) exploits the ring’s planarity for optimal receptor engagement in hypertension treatment, while cefmetazole (antibiotic) utilizes azetidinone reactivity for β-lactamase inhibition [5] [9]. Recent synthetic advances, including visible light-mediated aza Paternò-Büchi reactions and strain-release-driven ring expansions, now enable efficient access to 3-substituted azetidines like 3-methoxyazetidine—key to modulating electronic and steric profiles of derivatives such as 5-bromo-2-(3-methoxyazetidin-1-yl)benzonitrile [3] [9].
Brominated benzonitriles represent versatile pharmacophores combining halogen bond donor capacity with polar nitrile functionality. The C–Br bond serves as a synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling rapid diversification of the aromatic core [1] [4]. Concurrently, the bromine atom engages in orthogonal halogen bonding with carbonyl groups and electron-rich residues (e.g., histidine, asparagine), enhancing target affinity and selectivity [10]. The nitrile group (–C≡N) contributes to binding via dipole interactions with serine/threonine kinases and hydrogen bonding with backbone amides while improving pharmacokinetics through reduced basicity and increased metabolic stability compared to primary amines [4].
Table 2: Reactivity and Applications of Brominated Benzonitrile Motifs | Functional Group | Key Reactivity | Medicinal Chemistry Application | |----------------------|---------------------|------------------------------------| | Aryl bromide | Suzuki coupling, Buchwald-Hartwig amination | Library diversification; linker attachment | | Nitrile | Hydrolysis to carboxylic acids; reduction to amines | Prodrug conversion; salt formation | | Combined system | Halogen bonding with biological targets | Kinase inhibition (VEGFR-2, BTK) |
This duality is exemplified in oncology and neurology therapeutics. Compound EVT-14070089 (5-bromo-1-methyl-2-(trifluoromethyl)-1H-benzimidazole) leverages bromine for hydrophobic pocket occupancy in kinase inhibition , while 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones demonstrate potent VEGFR-2 suppression (IC₅₀ = 2.93 µM) via nitrile-mediated hydrogen bonding to Cys919 [10]. The benzonitrile framework in 5-bromo-2-(3-methoxyazetidin-1-yl)benzonitrile thus provides a strategic platform for optimizing target engagement through rational substituent engineering.
5-Bromo-2-(3-methoxyazetidin-1-yl)benzonitrile embodies a novel structural archetype for selective sphingosine-1-phosphate receptor 1 (S1P₁) modulation. The compound’s design integrates three pharmacophoric elements: (1) the 3-methoxyazetidine mimics the polar headgroup of sphingosine-1-phosphate, facilitating receptor docking; (2) the benzonitrile linker provides optimal spacing and rigidity between the azetidine and aryl halide; and (3) the 5-bromo substituent enables targeted hydrophobic interactions within the S1P₁ subpocket [2]. This configuration aligns with structural activity relationships (SAR) of S1P₁ agonists like AUY954 (3-(5-bromo-2-methoxyimidazol-1-yl)benzonitrile), where methoxy-imidazole engages the orthosteric site, and bromine enhances potency (EC₅₀ < 10 nM) through van der Waals contacts with Leu276 and Glu121 [2].
Electrophysiological studies in experimental autoimmune encephalomyelitis (EAE) models reveal that S1P₁-selective agonists like AUY954 suppress neuroinflammation by attenuating microglial activation and T-cell infiltration, thereby restoring glutamatergic synaptic function [2]. The azetidine moiety in 5-bromo-2-(3-methoxyazetidin-1-yl)benzonitrile may confer superior CNS penetration compared to imidazole-based analogues due to reduced hydrogen bonding capacity (H-bond acceptors: 2 vs. 3). Molecular modeling predicts the 3-methoxyazetidine nitrogen forms a salt bridge with Arg120 of S1P₁, while the benzonitrile nitrogen hydrogen-bonds to Tyr29—a binding mode analogous to ozanimod’s aminopropanediol motif but with enhanced metabolic stability [2] [3]. This positions the compound as a promising candidate for central S1P₁ modulation in neuroinflammatory disorders like multiple sclerosis, where blood-brain barrier penetration is essential for dampening excitotoxic synaptic alterations [2].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: